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molecular formula C23H29N3O2 B8468030 Phenyl[4-({4-[(piperidin-4-yl)oxy]phenyl}methyl)piperazin-1-yl]methanone CAS No. 684243-56-9

Phenyl[4-({4-[(piperidin-4-yl)oxy]phenyl}methyl)piperazin-1-yl]methanone

Cat. No. B8468030
M. Wt: 379.5 g/mol
InChI Key: JBNPEFUXWTYWQP-UHFFFAOYSA-N
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Patent
US07615550B2

Procedure details

The title compound (E32) was prepared from 4-{4-[4-(1-phenyl-methanoyl)-piperazin-1-ylmethyl]-phenoxy}-piperidine-1-carboxylic acid tert-butyl ester (D7) using the method described in Description 4 (D4). MS(ES+) m/e 380 [M+H]+.
Name
4-{4-[4-(1-phenyl-methanoyl)-piperazin-1-ylmethyl]-phenoxy}-piperidine-1-carboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
( D4 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([O:14][C:15]2[CH:20]=[CH:19][C:18]([CH2:21][N:22]3[CH2:27][CH2:26][N:25]([C:28]([C:30]4[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=4)=[O:29])[CH2:24][CH2:23]3)=[CH:17][CH:16]=2)[CH2:10][CH2:9]1)=O)(C)(C)C.N1(CCCOC2C=CC(CN3CCCNCC3)=CC=2)CCCCC1>>[C:30]1([C:28]([N:25]2[CH2:24][CH2:23][N:22]([CH2:21][C:18]3[CH:19]=[CH:20][C:15]([O:14][CH:11]4[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]4)=[CH:16][CH:17]=3)[CH2:27][CH2:26]2)=[O:29])[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1

Inputs

Step One
Name
4-{4-[4-(1-phenyl-methanoyl)-piperazin-1-ylmethyl]-phenoxy}-piperidine-1-carboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)OC1=CC=C(C=C1)CN1CCN(CC1)C(=O)C1=CC=CC=C1
Step Two
Name
( D4 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCCCC1)CCCOC1=CC=C(CN2CCNCCC2)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(=O)N1CCN(CC1)CC1=CC=C(C=C1)OC1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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